

Actisomide Solubility: A Technical Guide for Researchers

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An In-depth Technical Guide on the Solubility of **Actisomide** in Dimethyl Sulfoxide (DMSO) and Other Organic Solvents

Introduction to Actisomide

Actisomide is an antiarrhythmic drug candidate with the chemical formula C23H35N3O and a molecular weight of 369.55 g/mol .[1] Identified by the CAS Number 96914-39-5, its IUPAC name is (4R,4aR)-4-(2-(diisopropylamino)ethyl)-1-methyl-4-phenyl-4,4a,5,6,7,8-hexahydro-3H-pyrido[1,2-c]pyrimidin-3-one.[1] As a sodium channel blocker, **Actisomide** is of interest to researchers in cardiology and drug development for its potential in managing cardiac arrhythmias.

Understanding the solubility of a drug candidate like **Actisomide** is a critical physicochemical parameter that influences its journey from the laboratory to clinical application. Solubility affects various aspects of drug development, including formulation, bioavailability, and in vitro/in vivo testing. This technical guide provides a comprehensive overview of the solubility of **Actisomide**, focusing on its dissolution in DMSO and other common organic solvents. Due to the limited availability of publicly accessible quantitative solubility data for **Actisomide**, this guide emphasizes the experimental protocols for determining its solubility, providing researchers with the tools to generate this crucial data.

Data Presentation: A Template for Your Research



As specific quantitative solubility data for **Actisomide** is not readily available in the literature, the following table is provided as a template for researchers to record their experimentally determined solubility values. This structured format allows for easy comparison of solubility in different solvents and at various temperatures.

Solvent	Chemical Formula	Temperat ure (°C)	Solubility (mg/mL)	Molar Solubility (mol/L)	Method of Determin ation	Notes
Dimethyl Sulfoxide (DMSO)	C₂H ₆ OS					
Ethanol	C₂H₅OH	-				
Methanol	СН₃ОН	_				
Acetonitrile	C ₂ H ₃ N	_				
Dichlorome thane (DCM)	CH ₂ Cl ₂	-				
Chloroform	CHCl₃	-				
Acetone	С₃Н₀О	_				
N,N- Dimethylfor mamide (DMF)	C3H7NO					

Experimental Protocols for Solubility Determination

The determination of a drug's solubility is a fundamental aspect of its pre-formulation studies. The following protocols outline the widely accepted methods for accurately measuring the solubility of a compound like **Actisomide** in various organic solvents.

The Shake-Flask Method: The Gold Standard

Foundational & Exploratory





The shake-flask method is a classic and reliable technique for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of **Actisomide** in a specific organic solvent at a constant temperature.

Materials:

- Actisomide (pure solid)
- High-purity organic solvents (e.g., DMSO, ethanol, methanol)
- · Glass vials with screw caps
- Temperature-controlled orbital shaker or water bath
- Analytical balance
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometer
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.22 μm PTFE)

Procedure:

- Preparation of Supersaturated Solutions: Add an excess amount of solid Actisomide to a
 pre-determined volume of the selected organic solvent in a glass vial. The presence of
 undissolved solid is crucial to ensure that equilibrium with a saturated solution is reached.
- Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

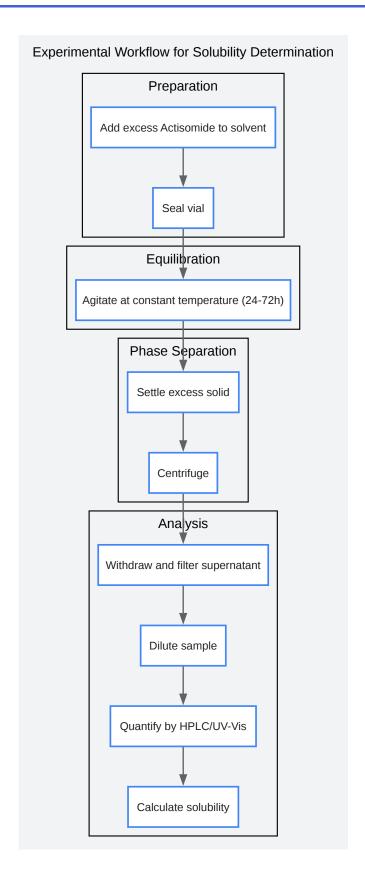


- Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Subsequently, centrifuge the vials at a high speed to pellet the remaining undissolved solid.
- Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using
 a syringe. Immediately filter the solution through a syringe filter to remove any remaining
 solid particles. Accurately dilute the filtered solution with a suitable solvent to a concentration
 within the linear range of the analytical method.
- Quantification: Analyze the concentration of Actisomide in the diluted samples using a validated HPLC or UV-Vis spectrophotometric method.
- Calculation of Solubility: Calculate the original concentration of Actisomide in the saturated solution by applying the dilution factor. Express the solubility in units such as mg/mL or mol/L.

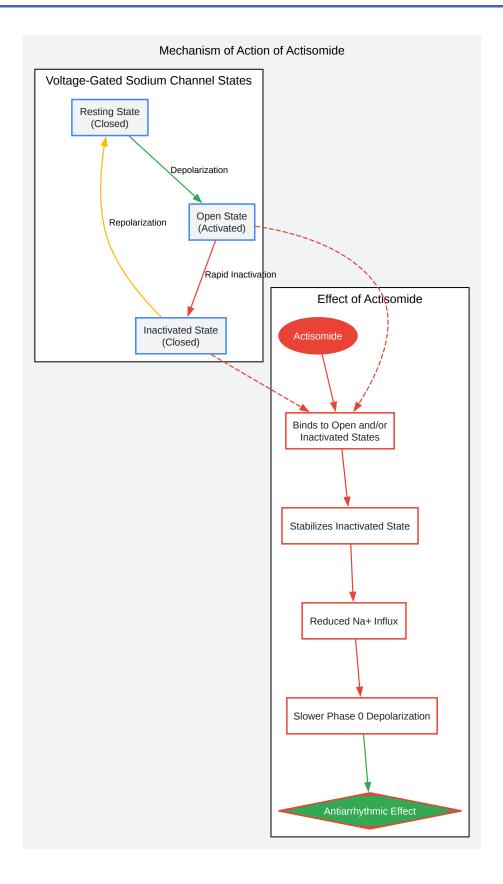
Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of **Actisomide**.









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References

- 1. medkoo.com [medkoo.com]
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